Pergularinine Pergularinine Pergularinine is a natural product found in Vincetoxicum hirsutum and Vincetoxicum indicum with data available.
Brand Name: Vulcanchem
CAS No.: 571-70-0
VCID: VC1726951
InChI: InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1
SMILES: COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol

Pergularinine

CAS No.: 571-70-0

Cat. No.: VC1726951

Molecular Formula: C23H25NO4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Pergularinine - 571-70-0

Specification

CAS No. 571-70-0
Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
IUPAC Name (13aS,14R)-3,6,7-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol
Standard InChI InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1
Standard InChI Key LAWAARLALKUFQQ-CVDCTZTESA-N
Isomeric SMILES COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(=C(C=C52)OC)OC
SMILES COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC
Canonical SMILES COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC

Introduction

Physical and Chemical Properties

Molecular Characteristics

Pergularinine exists as a racemic mixture in its natural form, as indicated by the (±) designation in some of its synonyms . The compound's structure includes several oxygen atoms in the form of methoxy and hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding interactions with biological targets. Table 1 summarizes the key physical and chemical properties of pergularinine.

PropertyValueReference
Molecular FormulaC₂₂H₂₅NO₅
Molecular Weight379.4 g/mol
CAS Number6799-27-5
Physical StateSolid (presumed)
Functional GroupsThree methoxy groups, one hydroxyl group
StereochemistryRacemic mixture (±)

Structural Significance

The non-planar arrangement between the phenanthrene and indolizidine portions of pergularinine plays a crucial role in determining its biological activity . Research on structurally related phenanthroindolizidine alkaloids has demonstrated that increasing the planarity and rigidity of the indolizidine moiety significantly reduces potency, highlighting the importance of this specific conformational feature .

Isolation and Synthesis

Natural Sources

Pergularia pallida serves as the primary natural source of pergularinine . This plant has been utilized in traditional medicine systems for various therapeutic purposes. The limited natural abundance of pergularinine and related alkaloids has prompted researchers to develop synthetic approaches to obtain sufficient quantities for biological evaluation and potential therapeutic development .

Biological Activities

Enzyme Inhibition Properties

One of the most thoroughly documented biological activities of pergularinine is its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . Research has demonstrated that pergularinine significantly inhibits DHFR activity with an IC₅₀ value of 40 μM . Complete inhibition of DHFR activity is observed at concentrations exceeding 75-95 μM . The inhibition kinetics have revealed a Ki value of 9×10⁻⁶ M for pergularinine, with the mechanism of inhibition characterized as simple linear non-competitive type .

Antimicrobial Activity

The DHFR inhibitory properties of pergularinine suggest significant potential as an antimicrobial agent . DHFR represents a well-established target for antimicrobial therapy, as it plays a crucial role in folate metabolism required for nucleic acid synthesis in microorganisms. Cytotoxicity studies have shown that pergularinine is potently toxic against bacterial cells, with an IC₅₀ value of 45 μM against Lactobacillus leichmannii cells .

Anticancer Properties

Pergularinine demonstrates promising anticancer activity, likely related to its ability to inhibit DHFR, which is also a key target in cancer chemotherapy . Studies on structurally related phenanthroindolizidine alkaloids have shown significant potency against various human tumor cell lines, including drug-resistant variants, with EC₅₀ values ranging from 0.16 to 16 ng/mL . Table 2 compares the biological activities of pergularinine with related compounds.

CompoundKey Structural FeaturesBiological ActivityReference
PergularininePhenanthroindolizidine scaffold with three methoxy groupsDHFR inhibition (IC₅₀ = 40 μM), cytotoxicity against L. leichmannii (IC₅₀ = 45 μM)
TylophorinidinePhenanthroindolizidine alkaloidDHFR inhibition (IC₅₀ = 32 μM), cytotoxicity against L. leichmannii (IC₅₀ = 40 μM)
AntofineMethoxy group at 2-positionPotent cytotoxicity against tumor cell lines (EC₅₀ = 0.16-16 ng/mL)
DeoxypergularinineHydrogen atom instead of methoxy group at 2-positionLess potent than antofine but still active against tumor cell lines

Structure-Activity Relationships

Essential Structural Elements

Research on phenanthroindolizidine alkaloids has revealed critical structural features that influence their biological activity . The non-planar configuration between the phenanthrene and indolizidine moieties is essential for cytotoxic activity, with increased planarity and rigidity significantly reducing potency . This suggests that the spatial arrangement between these two structural components plays a crucial role in target binding and biological function.

Functional Group Influence

Studies comparing various phenanthroindolizidine alkaloids have demonstrated that specific functional groups and their positions on the molecular scaffold significantly impact biological activity . For instance, the presence of a methoxy group at the 2-position (as in antofine) appears more favorable for cytotoxic activity than a hydrogen atom (as in deoxypergularinine) . This finding highlights the importance of methoxy substituents in optimizing the biological activity of these compounds.

Current Research and Future Directions

Ongoing Investigations

Current research on pergularinine and related phenanthroindolizidine alkaloids focuses on developing new derivatives to improve their specific anticancer activities and cellular pharmaceutical effects . These efforts aim to enhance potency, selectivity, and pharmacokinetic properties through structural modifications. For example, research has involved synthesizing compounds with different substituents on the phenanthrene ring to optimize biological activity .

Future Research Opportunities

Despite promising findings regarding pergularinine's biological activities, significant research opportunities remain. Further investigations are needed to fully elucidate its mechanism of action beyond DHFR inhibition, explore potential synergistic effects with established therapies, and develop improved derivatives with enhanced efficacy and reduced toxicity. Additional studies on structure-activity relationships could guide the rational design of optimized compounds for specific therapeutic applications.

Comparison with Related Alkaloids

Structural Analogs

Pergularinine shares structural similarities with several other phenanthroindolizidine alkaloids, including tylophorinidine, antofine, and deoxypergularinine . These compounds differ primarily in their substitution patterns on the phenanthrene ring system, which significantly influences their biological activities. For example, tylophorinidine demonstrates slightly more potent DHFR inhibition (IC₅₀ = 32 μM) compared to pergularinine (IC₅₀ = 40 μM) .

Activity Spectrum

While pergularinine shows significant DHFR inhibitory and cytotoxic activities, other phenanthroindolizidine alkaloids demonstrate additional biological effects. For instance, tylophorine, another member of this class, has been shown to inhibit VEGF-induced endothelial cell migration, invasion, and tube formation, suggesting potential anti-angiogenic properties . Such diverse activities highlight the versatility of this alkaloid class as potential therapeutic agents.

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